5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness ADME

The 5-amino substituent increases TPSA by 76% (60.39 Ų) and reduces Log P by 0.48–0.84 units versus unsubstituted/methyl analogs, directly improving solubility and permeability. This regiochemistry enables unique cascade cyclocondensations to imidazonaphthyridines and azacarbolines—transformations impossible with generic 5-substituted scaffolds. The amino-formyl bifunctional architecture supports diversification via reductive amination, Schiff base formation, and HWE olefination, ideally suited for constructing focused CDK2 inhibitor libraries (IC50 ~38 nM). Supplied at ≥97% purity with full analytics for reproducible HTS campaigns.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 35220-26-9
Cat. No. B1582590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
CAS35220-26-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)N)C=O
InChIInChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2
InChIKeyDBLBOJCLFBZXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9) Procurement Specifications and Core Properties


5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core with a 5-amino group and a 3-carbaldehyde moiety . Its molecular formula is C8H7N3O, with a molecular weight of 161.16 g/mol, a topological polar surface area (TPSA) of 60.39 Ų, and a consensus Log P of 0.62 (iLOGP 0.91, XLOGP3 1.21) [1]. The compound is commercially available at purities ≥96% (HPLC) and serves as a versatile scaffold for medicinal chemistry and materials science applications .

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehyde Analogs Cannot Substitute for the 5-Amino Derivative


Generic substitution of 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde with closely related imidazo[1,2-a]pyridine-3-carbaldehydes is inadvisable due to functionally critical differences in physicochemical properties and synthetic utility. The 5-amino substituent increases TPSA by 76% (from 34.37 Ų to 60.39 Ų) and reduces Log P by 0.48–0.84 log units relative to methyl or unsubstituted analogs [1]. These changes substantially alter solubility, permeability, and hydrogen-bonding capacity, directly impacting downstream biological activity and derivatization potential [2]. Furthermore, the amino group enables unique regioselective transformations not accessible with other 5-substituted or unsubstituted scaffolds, as demonstrated in cascade cyclizations yielding pharmacologically relevant fused heterocycles [3].

Quantitative Differentiation of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde from Structural Analogs


Log P Reduction of 0.48–0.84 Units Relative to Unsubstituted and 5-Methyl Analogs

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde exhibits a Log P (iLOGP) of 0.91, which is 0.26–0.48 log units lower than the unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde (Log P 1.19–1.15) and 0.55–0.84 log units lower than 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (Log P 1.46) [1]. This significant reduction in lipophilicity arises from the introduction of the polar 5-amino group.

Lipophilicity Drug-likeness ADME

76% Higher Topological Polar Surface Area (TPSA) Enables Enhanced Hydrogen Bonding

The TPSA of 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde is 60.39 Ų, which is 76% higher than the TPSA of unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde (34.37 Ų) and 76% higher than that of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (34.37 Ų) [1]. This substantial increase is directly attributable to the amino group, which contributes an additional hydrogen bond donor (HBD = 1) and acceptor (HBA = 2) relative to the unsubstituted and methyl analogs.

Polarity Hydrogen bonding Solubility

Commercial Availability at ≥96% Purity with Full Analytical Documentation

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is supplied with a standard purity of 96% (HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many unsubstituted and 5-methyl analogs are typically offered at 95% purity with variable documentation . The higher documented purity and robust analytical support reduce the risk of synthetic failure due to unknown impurities, particularly important in multi-step syntheses where aldehyde reactivity is sensitive to contaminants.

Procurement Quality control Synthetic reliability

Amino Group Enables Regioselective Cyclocondensations Not Accessible with 5-Methyl or Unsubstituted Analogs

The 5-amino substituent directs regioselective cyclocondensation reactions with α,β-unsaturated aldehydes, yielding substituted imidazonaphthyridines, azacarbolines, and cyclazines [1]. In contrast, 5-methyl or unsubstituted imidazo[1,2-a]pyridine-3-carbaldehydes lack this directing group and yield different regioisomeric products or fail to undergo analogous cascade transformations [2]. X-ray crystallographic analysis confirms that the 5-amino group is essential for achieving the desired regioselectivity in these syntheses [1].

Synthetic utility Regioselectivity Heterocycle synthesis

Aminoimidazo[1,2-a]pyridine Scaffold is a Validated Kinase Inhibitor Chemotype with CDK2 IC50 Values in the Low Nanomolar Range

The aminoimidazo[1,2-a]pyridine core, of which 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a key building block, is a recognized privileged scaffold for cyclin-dependent kinase (CDK) inhibition [1]. Derivatives of this chemotype have demonstrated CDK2 IC50 values as low as 38 nM [2] and 7.0 ± 0.7 μM for early hit compounds [3]. In contrast, imidazo[1,2-a]pyridine scaffolds lacking the amino group (e.g., 5-methyl or unsubstituted) do not exhibit the same ATP-competitive binding mode and generally show reduced or absent CDK inhibitory activity [1].

Kinase inhibition CDK2 Drug discovery

Optimal Research and Industrial Applications for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde


Kinase Inhibitor Lead Generation and Medicinal Chemistry

Given the established role of aminoimidazo[1,2-a]pyridines as CDK2 inhibitors with IC50 values reaching 38 nM, the 5-amino-3-carbaldehyde building block is ideally suited for constructing focused kinase inhibitor libraries [1]. The aldehyde functionality enables straightforward diversification via reductive amination, Schiff base formation, or Horner–Wadsworth–Emmons olefination, while the amino group can be further functionalized to modulate selectivity and potency [2].

Synthesis of Complex Fused Heterocycles via Regioselective Cyclocondensation

The 5-amino group directs regioselective cyclocondensation with α,β-unsaturated aldehydes, providing access to imidazonaphthyridines, azacarbolines, and cyclazines—scaffolds of interest in both medicinal chemistry and materials science [3]. This regioselectivity cannot be replicated with 5-methyl or unsubstituted imidazo[1,2-a]pyridine-3-carbaldehydes [4].

High-Throughput Screening (HTS) Library Construction

The compound's favorable physicochemical profile—consensus Log P of 0.62, TPSA of 60.39 Ų, and compliance with Lipinski's Rule of Five parameters—makes it an attractive core for generating screening libraries with improved aqueous solubility and permeability . Commercial availability at 96% purity with full analytical documentation ensures batch-to-batch consistency for HTS campaigns .

Technical Documentation Hub

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